molecular formula C19H24N4O3S B2488160 5-((4-Ethoxy-3-methoxyphenyl)(pyrrolidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 869342-73-4

5-((4-Ethoxy-3-methoxyphenyl)(pyrrolidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2488160
CAS No.: 869342-73-4
M. Wt: 388.49
InChI Key: DMSCXNVKGYKCBC-UHFFFAOYSA-N
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Description

5-((4-Ethoxy-3-methoxyphenyl)(pyrrolidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a heterocyclic compound featuring a fused thiazolo[3,2-b][1,2,4]triazole core. Key structural attributes include:

  • Position 2: A methyl group.
  • Position 5: A (4-ethoxy-3-methoxyphenyl)(pyrrolidin-1-yl)methyl substituent, combining an electron-rich aryl group with a cyclic amine.
  • Position 6: A hydroxyl group, distinguishing it from ketone derivatives (e.g., thiazolo-triazol-6-ones).

Properties

IUPAC Name

5-[(4-ethoxy-3-methoxyphenyl)-pyrrolidin-1-ylmethyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3S/c1-4-26-14-8-7-13(11-15(14)25-3)16(22-9-5-6-10-22)17-18(24)23-19(27-17)20-12(2)21-23/h7-8,11,16,24H,4-6,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMSCXNVKGYKCBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(C2=C(N3C(=NC(=N3)C)S2)O)N4CCCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure Modifications

Thiazolo[3,2-b][1,2,4]triazol-6-ol vs. Thiazolo[3,2-b][1,2,4]triazol-6-one
  • Hydroxyl (-OH) vs. Ketone derivatives (e.g., compounds in ) exhibit higher melting points (>200°C) due to stronger crystal packing .
Substituent Variations at Position 5
  • Pyrrolidin-1-yl vs. Piperazinyl Groups :
    • The target compound’s pyrrolidine (5-membered cyclic amine) offers conformational rigidity, whereas piperazine (6-membered, two nitrogen atoms) in analogs like 5-{4-(3-chlorophenyl)piperazin-1-ylmethyl}-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol () introduces flexibility and additional hydrogen-bonding sites .
    • Chlorophenyl substituents on piperazine () add electron-withdrawing effects, contrasting with the target’s electron-donating ethoxy/methoxy groups.
Anticancer Potential
  • Thiazolo-triazol-6-one derivatives () demonstrated selective cytotoxicity against HCT116, HeLa, and BEL-7402 cancer cells, with IC50 values comparable to cisplatin. Substituents like furanyl or thienyl groups improved selectivity .
Antiviral and Antifungal Prospects
  • 1,2,4-Triazole-pyrazole hybrids () showed activity against 14-α-demethylase lanosterol (antifungal target), suggesting the target’s triazole-thiazole core could interact with similar enzymes .

Physicochemical Properties

Compound Core Structure R2 (Position 5) R3 (Position 6) Melting Point (°C) Solubility
Target Compound Thiazolo-triazol-ol (4-Ethoxy-3-methoxyphenyl)(pyrrolidin-1-yl)methyl -OH Not reported Moderate (predicted)
Analog Thiazolo-triazol-ol (4-Ethoxy-3-methoxyphenyl)(4-(3-Cl-Ph)piperazinyl)methyl -OH Not reported Low (chlorophenyl)
(5e) Thiazolo-triazol-one (3-Hydroxyphenylamino)methylene =O 269–271 Low
(5h) Thiazolo-triazol-one (5-Methylisoxazol-3-yl)aminomethylene =O 243–245 Low

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